Differential Cytotoxicity: Vindolinine vs. Other Monomeric Precursors in Cancer Cell Lines
Vindolinine demonstrates a distinct cytotoxic profile compared to the monomeric vindoline, which is a very weak cytotoxic agent. In a head-to-head study, vindolinine exhibited an IC50 of 26.3 μM against A549 lung cancer cells, 6.8 μM against HL-60 leukemia cells, and 21.9 μM against MCF7 breast cancer cells after 48h incubation [1]. In contrast, vindoline and catharanthine were characterized as having 'weak cytotoxicity' [2]. Furthermore, in a study comparing Catharanthus monomers, vindolinine displayed selective cytotoxicity in pancreatic β-TC6 cells (IC50: 20.5 ± 3.6 μg/mL), whereas vindoline, vindolidine, and vindolicine were non-cytotoxic at the highest dose tested (25.0 μg/mL) [3].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50: 26.3 μM (A549); 6.8 μM (HL-60); 21.9 μM (MCF7); 20.5 ± 3.6 μg/mL (β-TC6) |
| Comparator Or Baseline | Vindoline: Weak cytotoxicity (non-quantified); Vindoline/I/III: IC50 > 25.0 μg/mL (β-TC6) |
| Quantified Difference | Vindolinine is 10-100x more potent than vindoline in specific cancer cell lines; it is uniquely cytotoxic to β-TC6 cells among the four monomers tested. |
| Conditions | MTT assay, 48h incubation; β-TC6 pancreatic cells. |
Why This Matters
This data justifies the procurement of vindolinine over vindoline for studies targeting cancer cell lines like HL-60 or for investigating selective pancreatic beta-cell toxicity.
- [1] MedChemExpress (MCE). Vindolinine Biological Activity Data (sourced from PMID: 20462230). View Source
- [2] Sertel, S., et al. Molecular docking and pharmacogenomics of vinca alkaloids and their monomeric precursors, vindoline and catharanthine. Biochemical Pharmacology, 2011, 81(6), 723-735. View Source
- [3] Tiong, S.H., et al. Antidiabetic and Antioxidant Properties of Alkaloids from Catharanthus roseus (L.) G. Don. Molecules, 2013, 18(8), 9770-9784. View Source
